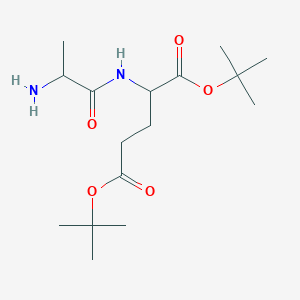

N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester is a protected derivative of the amino acid L-glutamic acid, featuring two tert-butyl (1,1-dimethylethyl) ester groups and an alanyl residue. This compound is primarily utilized in peptide synthesis as an intermediate, where the tert-butyl groups act as protective moieties for the carboxylic acid functionalities, enhancing stability during reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester typically involves the esterification of N-L-alanine and L-glutamic acid with tert-butyl chloroformate. The reaction is carried out under basic conditions to facilitate the formation of the ester bonds. The general steps are as follows:

Esterification: N-L-alanine and L-glutamic acid are reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

Condensation: The resulting esters are then condensed under alkaline conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Deprotection of Tert-Butyl Esters

The tert-butyl ester groups are cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield free carboxylic acids. This reaction is critical for subsequent peptide coupling or functional group transformations:

R OtBu+TFA→R COOH+isobutylene+TFA byproducts

Key findings :

-

Stability in basic conditions (e.g., LiOH) allows selective hydrolysis of methyl esters without affecting tert-butyl groups .

Peptide Coupling Reactions

The exposed carboxylic acid (after deprotection) participates in DCC-mediated symmetrical anhydride formation , enabling coupling with amines:

R COOH+DCC→R CO O CO RR NH2R CONH R

Applications :

-

Used in synthesizing vancomycin aglycon analogues and substance P antagonists .

-

Yields for coupling reactions range from 27% to 49% under optimized conditions .

Hydrolysis and Stability

-

Controlled hydrolysis with LiOH in tetrahydrofuran/water (3:1) selectively cleaves methyl esters while preserving tert-butyl groups .

-

Stability in organic solvents (e.g., ethyl acetate) facilitates large-scale synthesis .

Reaction Conditions and Outcomes

Industrial Scalability

-

A one-pot synthesis method achieved 85–90% yields using ethyl acetate as a recyclable solvent, reducing environmental impact .

-

Crystallization with petroleum ether improved product purity to >99.5% .

Stability and Handling Considerations

-

Thermal stability : Decomposes above 200°C, requiring storage at –20°C .

-

Solubility : Highly soluble in DMF and DMSO; insoluble in water .

Comparison with Analogues

| Property | This compound | N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester |

|---|---|---|

| Deprotection conditions | TFA (acidic) | Hydrogenolysis (H₂/Pd-C) |

| Solubility | Soluble in DMF, DMSO | Limited solubility in polar solvents |

| Synthetic utility | High (peptide synthesis) | Moderate (niche applications) |

Scientific Research Applications

Synthesis and Properties

The synthesis of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester typically involves the reaction of L-glutamic acid derivatives with tert-butyl alcohol or similar reagents under controlled conditions. The resulting ester exhibits enhanced stability and solubility compared to its parent compounds, making it suitable for various applications in pharmaceutical formulations .

Biological Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential of amino acid derivatives, including this compound, as therapeutic agents against cancer. Research indicates that compounds derived from glutamic acid can inhibit glutamine metabolism in cancer cells, a crucial pathway for tumor growth and survival. For instance, related compounds have shown efficacy comparable to established chemotherapeutics like tamoxifen in inhibiting breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) while sparing non-malignant cells . This selectivity is vital for reducing side effects associated with traditional cancer treatments.

2.2 Neuroprotective Effects

There is emerging evidence suggesting that glutamic acid derivatives may also possess neuroprotective properties. By modulating neurotransmitter release and synaptic plasticity, these compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological applications .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understanding how this compound behaves in biological systems. Preliminary data indicate favorable absorption profiles with moderate half-lives and tissue distribution patterns that suggest effective delivery to target sites such as tumors or neural tissues . Toxicological assessments are ongoing to ensure safety profiles before clinical applications can be pursued.

Case Studies

Mechanism of Action

The mechanism of action of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and modification. It may also interact with receptors or other proteins, influencing various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester and analogous compounds:

*Note: The molecular formula for the target compound is inferred based on structural analogs.

Physicochemical Properties

- Solubility :

- Steric Effects :

- tert-Butyl groups in the target compound and CAS 536721-25-2 increase steric hindrance, slowing reaction rates in peptide coupling compared to less bulky esters .

Biological Activity

N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester, also known as L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester, is a dipeptide derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C16H30N2O5 and molecular weight of 330.42 g/mol. Its synthesis and biological implications are explored in various studies, particularly regarding its immunomodulatory and metabolic effects.

- Molecular Formula : C16H30N2O5

- Molecular Weight : 330.42 g/mol

- CAS Number : 45272-19-3

- Synonyms : N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester, L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester

Immunomodulatory Effects

Research indicates that dipeptides like L-alanyl-L-glutamine play significant roles in the immune response. A study demonstrated that the addition of L-alanyl-L-glutamine significantly enhanced T-lymphocyte proliferation when stimulated with mitogens and alloantigens. The maximal effects were observed at a concentration of 2 mmol/L, which was comparable to glutamine alone . This suggests that this compound may similarly enhance immune responses through increased cytokine production.

Metabolic Effects

This compound is also implicated in metabolic processes. The compound has been studied for its influence on glucose metabolism and insulin sensitivity. In vitro studies suggest that it could act as a protective agent against metabolic disturbances, potentially benefiting conditions like Type 2 diabetes .

Case Study: Immune Response Modulation

A notable case study explored the effects of L-alanyl-L-glutamine on immune cell populations. The study reported that T-cell activation was significantly improved with the dipeptide compared to controls, indicating a possible therapeutic role in enhancing immune function in clinical settings such as total parenteral nutrition (TPN) .

Research Findings on Synthesis and Yield

Recent advancements in biocatalysis have improved the synthesis of related compounds like l-alanyl-l-glutamine. A novel yeast biocatalyst was developed, yielding approximately 80% productivity under optimized conditions (25 °C, pH 8.5). This method could be adapted for synthesizing this compound efficiently .

Summary of Biological Activities

| Activity | Effect | Concentration |

|---|---|---|

| T-lymphocyte Proliferation | Enhanced immune response | 2 mmol/L |

| Cytokine Production | Increased following treatment | Dose-dependent |

| Glucose Metabolism | Potential protective effects | Not specified |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester?

- Methodological Answer : The compound can be synthesized via bisalkylation of suitably protected L-glutamic acid derivatives (e.g., tert-butyl esters) with tert-butyl N-(2-bromoethyl)iminodiacetate. Post-alkylation, deprotection of the omega functional group yields the target compound. Key steps include:

- Using tert-butyl esters for carboxylate protection to avoid side reactions during alkylation .

- Optimizing reaction temperature (20–25°C) and solvent (e.g., DMF) to enhance reaction efficiency .

- Validating intermediate purity via HPLC or TLC before deprotection .

Q. How do protective groups like tert-butyl esters influence the compound’s reactivity during synthesis?

- Methodological Answer : tert-Butyl esters provide steric shielding, preventing undesired nucleophilic attacks on carboxyl groups. However, their bulkiness may reduce solubility in polar solvents, necessitating the use of DMF or THF. To address this:

- Monitor reaction progress via NMR to detect incomplete alkylation .

- Use mild acidic conditions (e.g., TFA) for deprotection to avoid backbone degradation .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Confirm regioselectivity of alkylation and tert-butyl ester integrity (e.g., δ 1.4 ppm for tert-butyl protons) .

- Mass Spectrometry (MS) : Validate molecular weight and detect side products (e.g., incomplete deprotection) .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 210 nm .

Advanced Research Questions

Q. How can competing side reactions during bisalkylation of L-glutamic acid derivatives be mitigated?

- Methodological Answer : Side reactions (e.g., over-alkylation or ester hydrolysis) are minimized by:

- Using stoichiometric control (1:2 molar ratio of L-glutamic acid derivative to alkylating agent) .

- Introducing inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Employing low-temperature (-10°C) conditions during alkylation to suppress β-elimination .

Q. What strategies stabilize tert-butyl ester groups under varying pH conditions?

- Methodological Answer : tert-Butyl esters are labile under strong acids/bases. To enhance stability:

- Avoid prolonged exposure to pH < 2 (e.g., use buffered solutions during conjugation reactions) .

- Replace tert-butyl with more stable groups (e.g., benzyl esters) for applications requiring harsh conditions .

- Monitor ester integrity via FT-IR (C=O stretch at ~1720 cm⁻¹) during reaction optimization .

Q. How does steric hindrance from bis(1,1-dimethylethyl) esters affect metal-chelation properties?

- Methodological Answer : The bulky tert-butyl groups limit accessibility to metal ions (e.g., Gd³⁺ or Fe³⁺). To evaluate chelation efficacy:

- Conduct potentiometric titration to measure binding constants (log K) under physiological pH .

- Compare chelation performance with unshielded analogs (e.g., DTPA derivatives) via ICP-MS .

- Modify the ligand scaffold (e.g., introducing shorter alkyl chains) to balance steric effects and metal affinity .

Properties

Molecular Formula |

C16H30N2O5 |

|---|---|

Molecular Weight |

330.42 g/mol |

IUPAC Name |

ditert-butyl 2-(2-aminopropanoylamino)pentanedioate |

InChI |

InChI=1S/C16H30N2O5/c1-10(17)13(20)18-11(14(21)23-16(5,6)7)8-9-12(19)22-15(2,3)4/h10-11H,8-9,17H2,1-7H3,(H,18,20) |

InChI Key |

ASHMKWFZVCYOSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.